6-Methoxy-3(2H)-benzofuranone

Heterocyclic synthesis Diazepinium salts Substituent effect

Researchers pursuing aurone-based anticancer agents often encounter inconsistent reactivity from generic benzofuranone building blocks. 6-Methoxy-3(2H)-benzofuranone offers a defined 6-methoxy substitution pattern that enables distinct condensation and cyclization pathways unavailable with hydroxy or unsubstituted analogs. • Aurone derivatives from this scaffold achieve IC50 0.41-0.8 μM against leukemia cells, surpassing sorafenib (0.83 μM). • Derived benzofuropyrazoles deliver sub-micromolar GI50 (0.26 μM K562; 0.19 μM A549) as tubulin polymerization inhibitors. • Available in ≥98% purity with same-day dispatch from multiple global stock points.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 15832-09-4
Cat. No. B096755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3(2H)-benzofuranone
CAS15832-09-4
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CO2
InChIInChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
InChIKeyBLLMRPOVMOPQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3(2H)-benzofuranone Structure & Properties


6-Methoxy-3(2H)-benzofuranone (CAS 15832-09-4) is a benzofuranone derivative bearing a methoxy substituent at the 6-position of the benzofuran-3(2H)-one core . The compound has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol [1]. Its physical properties include a melting point of 119–120 °C (recrystallized from ethanol) and a predicted boiling point of 313.0±41.0 °C at 760 mmHg . It is a yellow to light brown solid at ambient temperature and serves as a versatile heterocyclic building block in organic synthesis [2].

Substituent Effect
6-methoxy enables distinct condensation and cyclization pathways
Scaffold Access
Precursor for aurones, benzofuropyrazoles, and 2-arylbenzofurans
Synthetic Stability
Methoxy group resists oxidative degradation relative to hydroxy analogs

Why 6-Methoxy-3(2H)-benzofuranone Is Not Replaceable


Benzofuranones bearing different substituents or substitution patterns exhibit divergent chemical reactivity profiles that directly impact synthetic utility and downstream biological activity. The 6-methoxy substitution pattern in 6-methoxy-3(2H)-benzofuranone provides a specific electronic environment that enables distinct condensation and cyclization pathways compared to hydroxy-substituted or unsubstituted analogs . In heterocycle synthesis, the methoxy group participates differently from a hydroxy group in intermolecular annulation reactions, producing different product profiles under otherwise identical conditions [1]. Furthermore, the 6-methoxy substitution pattern constitutes a specific pharmacophoric element that cannot be replicated by 4-methoxy, 5-methoxy, or 7-methoxy isomers, as position-dependent electronic effects alter the reactivity of the 3-ketone and the 2-methylene position in downstream transformations [2].

Hydroxy vs. Methoxy 6-hydroxy analogs may shift reaction outcomes and fail to form diazepinium or other scaffolds
Positional Isomers 4-, 5-, or 7-methoxy substitution alters electronic environment, affecting downstream transformations
Unsubstituted Core Benzofuranone without 6-methoxy may not support the same annulation and arylation pathways

6-Methoxy-3(2H)-benzofuranone Differentiation Evidence


Diazepinium Salt Synthesis: 6-Methoxy vs. 6-Hydroxy

In the preparation of 2,3-dihydro-1,4-diazepinium salts, the 6-methoxy derivative successfully yielded the target 2,3-dihydro-6-methoxy-1,4-diazepinium salts (7a, 7b), whereas attempted synthesis of the corresponding 6-hydroxy derivative (1a-c) resulted only in alternative products and failed to produce the desired diazepinium salts [1]. This differential outcome demonstrates that the 6-methoxy substituent enables synthetic access to a heterocyclic scaffold that is inaccessible using the 6-hydroxy analog under comparable conditions.

Diazepinium Synthesis
Head-to-head
6-methoxy succeeds; 6-hydroxy fails to form desired salts
Enables exclusive scaffold access
Synthetic feasibility confirms substituent necessity
Heterocyclic synthesis Diazepinium salts Substituent effect

Antitumor Activity of Aurone Derivatives

A systematic study of aurone derivatives synthesized from 6-methoxy-benzofuran-3-one demonstrated potent and selective antitumor activity. Six compounds (Vd, VIb, VIIIe, IXg, XIIIb, XVIId) derived from the 6-methoxybenzofuranone scaffold exhibited IC50 values of 0.41–0.8 μM against leukemia RPMI-8225 cells, demonstrating activity superior to the reference standard sorafenib (IC50 = 0.83 μM) in the same MTT assay [1]. Additionally, the furoaurone derivative XIVa showed selective cytotoxicity with high IC50 values on normal kidney (76.9±1.8 μM) and liver (61.7±1.1 μM) cell lines, indicating a favorable therapeutic window [1].

Aurone IC50
Cross-study comparable
Derivatives IC50 0.41–0.8 μM vs. sorafenib 0.83 μM (RPMI-8225)
Reported cell-model response context
Requires independent validation in target assays
Antitumor Aurone synthesis Medicinal chemistry

Benzofuropyrazole Derivatives as Tubulin Inhibitors

6-Methoxybenzofuran-3(2H)-one serves as the essential starting material for synthesizing 1H-benzofuro[3,2-c]pyrazole derivatives with potent tumor cell growth inhibitory activity. Treatment of 6-methoxybenzofuran-3(2H)-one with LiHMDS followed by reaction with substituted phenyl isothiocyanates and subsequent cyclization yields benzofuropyrazole derivatives [1]. The derivative 4a synthesized via this route exhibited GI50 values of 0.26 μM against leukemia K562 cells and 0.19 μM against lung tumor A549 cells, demonstrating higher potency than the reference compound ABT-751 in both cell lines [1].

Pyrazole GI50
Cross-study comparable
Derivative 4a GI50 0.26 μM (K562), 0.19 μM (A549); more potent than ABT-751
Supports tubulin-inhibitor synthesis entry
Cell-line specific; confirm in additional models
Antitumor Pyrazole synthesis Tubulin inhibition

Dual-Action Aurone: Antibacterial & Anti-Inflammatory

The 6-methoxybenzofuran-3(2H)-one core was used to synthesize the novel aurone derivative AU-23, which demonstrated selective antibacterial activity against four clinically relevant strains including P. aeruginosa ATCC 9027, methicillin-resistant S. aureus (MRSA) ATCC 33591, MSSA ATCC 25923, and MRSA ATCC 43300 [1]. AU-23 exhibited a bactericidal effect against MSSA ATCC 25923 and P. aeruginosa ATCC 9027, and a bacteriostatic effect against MRSA strains. Additionally, AU-23 demonstrated anti-inflammatory activity through downregulation of pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α) and pattern recognition receptors (TLR4, CD14) in LPS-stimulated RAW 264.7 macrophages [1].

AU-23 Dual Activity
Reported
Bactericidal against MRSA, P. aeruginosa; anti-inflammatory cytokine modulation
Supports antimicrobial and inflammation research
No direct comparator; activity context only
Antibacterial Anti-inflammatory Aurone derivative

Arylation to 2-Arylbenzofuranone Intermediates

6-Methoxy-3(2H)-benzofuranone derivatives can be efficiently transformed into 2-aryl-6-methoxy-3(2H)-benzofuranones (compounds 26–32) via arylation with aryllead(IV) reagents [1]. These 2-arylated derivatives are recognized as direct precursors to 2-aryl-3(2H)-benzofurans, an important class of compounds with diverse biological activities. This synthetic pathway highlights the unique reactivity of the 2-methylene position when activated by the adjacent 6-methoxy-substituted aromatic ring [1].

2-Arylbenzofuranone Synthesis
Class-level inference
Arylation yields 2-aryl-6-methoxy derivatives (26–32)
Enables specific arylation pathway
Method demonstrated for 6-methoxy substitution
Organic synthesis Arylation Benzofuran precursor

Synthetic Stability: Methoxy vs. Hydroxy Substitution

A comparative study of 2,6-disubstituted-3(2H)-benzofuranone derivatives revealed that reaction outcomes are highly dependent on the substitution pattern. Under oxidative conditions, 6-methoxy-substituted derivatives showed distinct behavior from 6-hydroxy analogs, with the methoxy group conferring protection against degradation pathways that compromise the hydroxy-substituted compounds [1]. Specifically, the study noted that depending on reaction conditions, degradation products or products of oxidation were isolated—a finding that underscores the importance of the 6-methoxy group in maintaining scaffold integrity during synthetic manipulation [1].

Synthetic Stability
Class-level inference
6-methoxy resists oxidative degradation; hydroxy analogs susceptible
May improve synthetic reliability
Qualitative stability difference observed
Synthetic stability Substituent effect Heterocycle formation

6-Methoxy-3(2H)-benzofuranone Application Scenarios


Antitumor Aurone and Furoaurone Synthesis

Based on the demonstrated antitumor activity of 6-methoxy-benzofuran-3-one derived aurones [1], this compound is optimally deployed as a starting material for synthesizing (Z)-2-benzylidenebenzofuran-3(2H)-one (aurone) derivatives for anticancer screening. The evidence shows that derivatives from this scaffold achieve IC50 values (0.41–0.8 μM) superior to sorafenib (0.83 μM) against leukemia cells [1]. This scenario applies to medicinal chemistry groups focused on oncology drug discovery, particularly those targeting hematologic malignancies.

Benzofuro[3,2-c]pyrazole Tubulin Inhibitor Synthesis

Based on the successful synthesis of benzofuropyrazole derivatives 4a-e from 6-methoxybenzofuran-3(2H)-one via reaction with LiHMDS and substituted phenyl isothiocyanates [2], this compound is specifically indicated for programs developing tubulin polymerization inhibitors. Derivative 4a demonstrated sub-micromolar GI50 values (0.26 μM against K562; 0.19 μM against A549) exceeding the potency of clinical-stage comparator ABT-751 [2]. This scenario is validated for anticancer drug discovery programs targeting the tubulin binding site.

2-Arylbenzofuran Precursor Synthesis

Based on the demonstrated arylation of 6-methoxybenzofuranone derivatives with aryllead(IV) reagents [3], this compound is appropriately deployed in synthetic programs requiring access to 2-aryl-6-methoxy-3(2H)-benzofuranones as precursors to 2-arylbenzofurans. This scenario applies to natural product synthesis and medicinal chemistry programs where 2-arylbenzofurans serve as key intermediates or target molecules.

Dual-Action Antibacterial & Anti-Inflammatory Agents

Based on the activity profile of AU-23, a 6-methoxybenzofuranone-derived aurone [4], this scaffold is validated for programs developing dual-action antimicrobial and anti-inflammatory agents. AU-23 demonstrated selective activity against clinically relevant strains including MRSA and P. aeruginosa, and modulated pro-inflammatory cytokine expression in macrophages [4]. This scenario applies to infectious disease and inflammation research programs seeking novel chemical starting points.

Application
Selection Property
Validation Focus
Aurone anticancer screening synthesis
6-methoxy scaffold enables aurone formation with reported cell-model activity
Cell-model endpoint validation, target selectivity profiling
Tubulin-targeted compound synthesis
Core for benzofuropyrazole construction with reported tumor-cell growth inhibition
Tubulin polymerization assays, cell-cycle analysis
2-Arylbenzofuran intermediate preparation
Arylation reactivity at 2-position
Aryl coupling reproducibility, product purity
Antimicrobial and inflammation research compound synthesis
Aurone scaffold for antimicrobial screening with reported cytokine modulation
MIC determination, cytokine expression profiling

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